An In-depth Technical Guide to Ethyl 2-(3-piperidinylidene)acetate (CAS 957472-02-5)
An In-depth Technical Guide to Ethyl 2-(3-piperidinylidene)acetate (CAS 957472-02-5)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a synthesis of currently available data for Ethyl 2-(3-piperidinylidene)acetate and its hydrochloride salt. While extensive efforts have been made to gather comprehensive information, specific experimental data such as melting and boiling points, as well as detailed spectroscopic analyses (NMR, IR, MS), are not publicly available at this time. The information provided herein is intended for research and informational purposes only.
Introduction
Ethyl 2-(3-piperidinylidene)acetate is a heterocyclic compound featuring a piperidine ring, a common and highly valued scaffold in medicinal chemistry.[1][2] The piperidine motif is a cornerstone in the design of numerous pharmaceuticals due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile framework for introducing diverse functionalities.[1][3][4] This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and prospective applications of Ethyl 2-(3-piperidinylidene)acetate, with a focus on its hydrochloride salt (CAS 957472-02-5).
Physicochemical Properties
The hydrochloride salt of Ethyl 2-(3-piperidinylidene)acetate is the most commonly available form. Its known properties are summarized in the table below. It is important to note that specific experimental values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly accessible literature.
| Property | Value | Source(s) |
| CAS Number | 957472-02-5 (for the (Z)-hydrochloride salt) | [5] |
| Molecular Formula | C₉H₁₅NO₂ · HCl (hydrochloride salt) | [5] |
| Molecular Weight | 205.68 g/mol (hydrochloride salt) | [5] |
| Appearance | White to yellow to brown powder or crystals | [5] |
| Purity | Typically available in purities of 95-96% | [5][6] |
Solubility: While quantitative data is scarce, as a hydrochloride salt, it is expected to have moderate solubility in polar solvents.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), the vinyl proton on the exocyclic double bond, and several multiplets corresponding to the protons on the piperidine ring. The chemical shifts of the piperidine protons would be influenced by the presence of the double bond and the protonation state of the nitrogen atom.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon of the ester, the two carbons of the exocyclic double bond, the carbons of the ethyl group, and the carbons of the piperidine ring.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is anticipated to show strong characteristic absorption bands for the C=O stretching of the ester group (typically around 1710-1740 cm⁻¹), the C=C stretching of the alkene (around 1640-1680 cm⁻¹), and N-H stretching for the protonated amine in the hydrochloride salt (a broad band in the region of 2400-3300 cm⁻¹).
Mass Spectrometry (MS) (Predicted)
For the free base (C₉H₁₅NO₂), the molecular ion peak [M]⁺ would be expected at m/z 169.11. The mass spectrum of the hydrochloride salt may show the molecular ion of the free base or fragments resulting from its ionization. Common fragmentation patterns would likely involve the loss of the ethoxy group from the ester or fragmentation of the piperidine ring.
Synthesis and Reactivity
Synthetic Approach: The Horner-Wadsworth-Emmons Reaction
A plausible and efficient method for the synthesis of Ethyl 2-(3-piperidinylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction involves the reaction of a phosphonate-stabilized carbanion with a ketone.
Conceptual Synthetic Workflow:
Caption: Conceptual Horner-Wadsworth-Emmons synthesis of the target compound.
Experimental Protocol (Illustrative):
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Carbanion Formation: Triethyl phosphonoacetate is treated with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF) to generate the phosphonate carbanion.
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Olefination: A solution of N-Boc-3-piperidinone (a commercially available starting material) in THF is added to the solution of the phosphonate carbanion. The reaction mixture is stirred, typically at room temperature, until completion.
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Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield N-Boc-protected Ethyl 2-(3-piperidinylidene)acetate.
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Deprotection and Salt Formation: The Boc protecting group is removed by treatment with a strong acid, such as hydrochloric acid in an appropriate solvent (e.g., dioxane or diethyl ether). This step simultaneously forms the hydrochloride salt of the final product, which can then be isolated by filtration or evaporation.
Reactivity Profile
The reactivity of Ethyl 2-(3-piperidinylidene)acetate is dictated by its key functional groups:
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α,β-Unsaturated Ester: This system is susceptible to Michael addition, where nucleophiles can add to the β-position of the double bond. It can also undergo various cycloaddition reactions.
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Piperidine Nitrogen: The secondary amine is basic and can be protonated to form a salt. It can also act as a nucleophile in reactions such as alkylation, acylation, and condensation.
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Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. It can also undergo transesterification in the presence of other alcohols.
Applications in Drug Discovery and Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs targeting various diseases.[1][2][4] While specific biological data for Ethyl 2-(3-piperidinylidene)acetate is not widely published, its structural motifs suggest potential as a versatile building block in the synthesis of novel therapeutic agents.
Potential Therapeutic Areas for Piperidinylidene Acetate Derivatives:
Caption: Potential applications of the core scaffold in drug discovery.
The exocyclic double bond and the ester functionality provide handles for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in drug design programs. The piperidine nitrogen can be substituted to modulate the compound's physicochemical properties and to interact with biological targets.
Safety and Handling
The hydrochloride salt of Ethyl 2-(3-piperidinylidene)acetate is classified with the following hazard statements:
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H302: Harmful if swallowed.[5]
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H315: Causes skin irritation.[5]
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H319: Causes serious eye irritation.[5]
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H335: May cause respiratory irritation.[5]
Precautions for Safe Handling:
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Avoid contact with skin, eyes, and clothing.
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Use only in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Wash hands thoroughly after handling.
Storage:
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5]
Conclusion
Ethyl 2-(3-piperidinylidene)acetate, particularly as its hydrochloride salt, is a chemical entity with significant potential as a building block in the field of medicinal chemistry. Its synthesis can likely be achieved through established synthetic methodologies like the Horner-Wadsworth-Emmons reaction. The presence of the piperidine ring, a well-established pharmacophore, coupled with functionalities amenable to further chemical elaboration, makes this compound an attractive starting point for the development of novel therapeutics. Further research is warranted to fully elucidate its physicochemical properties, spectroscopic signature, and biological activity profile to unlock its full potential in drug discovery.
References
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Experimental procedures, characterization data for all compounds and copies of NMR spectra. Beilstein Journals. [Link]
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Supporting Information. Wiley-VCH. [Link]
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X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl). Elsevier. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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ethyl 2-[(3R)-piperidin-3-yl]acetate. PubChem. [Link]
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Ethyl 2-(piperidin-2-yl)acetate hydrochloride. Chemspace. [Link]
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Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]
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Design and Synthesis of 3-D Building Blocks for Medicinal Chemistry. University of Leeds. [Link]
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Chemists synthesize an improved building block for medicines. EurekAlert!. [Link]
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Chemists synthesize an improved building block for medicines. ScienceDaily. [Link]
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Pharmacological properties of natural piperidine derivatives. ResearchGate. [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. Semantic Scholar. [Link]
- Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it.
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Dextro-rotatory enantiomer of methyl alpha-5 (4,5,6,7-tetrahydro (3,2-c) thieno pyridyl) (2-chlorophenyl)-acetate and the pharmaceutical compositions containing it. PubChem. [Link]
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- 5. (Z)-Ethyl 2-(piperidin-3-ylidene)acetate hydrochloride | 957472-02-5 [sigmaaldrich.com]
- 6. ethyl (2Z)-2-(3-piperidylidene)acetate,hydrochloride | 957472-02-5 [sigmaaldrich.com]
